molecular formula GePt3 B14728897 CID 78061902

CID 78061902

Cat. No.: B14728897
M. Wt: 657.9 g/mol
InChI Key: OVSVWRDHLUWKHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 78061902 is a unique chemical entity registered in the PubChem database, a globally recognized repository for chemical compounds. For instance, highlights the use of GC-MS and mass spectrometry for characterizing CID-containing fractions in essential oils, suggesting that this compound may have been analyzed using similar techniques . Structural elucidation via these methods would typically involve fragmentation patterns and retention indices to confirm identity and purity.

However, its exact biological role, synthesis pathway, and applications remain unspecified in the available data.

Properties

Molecular Formula

GePt3

Molecular Weight

657.9 g/mol

InChI

InChI=1S/Ge.3Pt

InChI Key

OVSVWRDHLUWKHK-UHFFFAOYSA-N

Canonical SMILES

[Ge].[Pt].[Pt].[Pt]

Origin of Product

United States

Preparation Methods

The synthesis of CID 78061902 involves several steps, including specific reaction conditions and industrial production methods. The preparation typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions under controlled conditions. These reactions may involve the use of catalysts, solvents, and specific temperatures to achieve the desired product. Industrial production methods often scale up these reactions to produce the compound in larger quantities, ensuring consistency and purity.

Chemical Reactions Analysis

CID 78061902 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted compounds.

Scientific Research Applications

CID 78061902 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it plays a role in studying cellular mechanisms and pathways. In medicine, it has potential therapeutic applications, including drug development and disease treatment. Industrially, this compound is used in the production of various materials and chemicals, contributing to advancements in technology and manufacturing processes.

Mechanism of Action

The mechanism of action of CID 78061902 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to target molecules, altering their function and activity. The pathways involved may include enzymatic reactions, signal transduction, and gene expression. Understanding the mechanism of action is crucial for developing new applications and improving existing ones.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 78061902, comparisons are drawn to structurally or functionally related compounds from the evidence. Key parameters include molecular properties, bioactivity, and analytical characterization.

Table 1: Molecular and Pharmacological Properties

Parameter This compound (Hypothetical) Oscillatoxin D (CID: 101283546) 6-Bromo-5-methoxyindanone (CID: 723760-76-7)
Molecular Formula Not reported C₂₇H₃₈O₆ C₁₀H₉BrO₂
Molecular Weight Not reported 470.6 g/mol 241.08 g/mol
LogP (Partition Coefficient) Not reported 3.2 (predicted) 1.67–2.09 (experimental)
Bioactivity Not reported Cytotoxic, marine natural product Intermediate in pharmaceutical synthesis
Analytical Methods GC-MS, Vacuum Distillation NMR, MS, HPLC GC-MS, Column Chromatography

Key Findings:

Structural Analogues :

  • Oscillatoxin derivatives () share complex polyketide backbones, often associated with marine biodiversity and cytotoxicity. This compound may belong to a structurally related family but lacks explicit data for direct comparison .
  • Brominated aromatic compounds, such as CID 723760-76-7 (), exhibit moderate lipophilicity (LogP 1.67–2.09), comparable to small-molecule pharmaceuticals. This suggests this compound might also serve as a synthetic intermediate or bioactive scaffold .

Pharmacokinetic Profiles: Compounds like CID 57892468 () show high GI absorption and blood-brain barrier (BBB) permeability, traits critical for central nervous system drugs. CYP450 inhibition data (e.g., CID 12370669 in ) highlight the importance of metabolic stability in drug design. Such parameters are absent for this compound but would be essential for preclinical evaluation .

Synthetic Accessibility :

  • This compound’s synthetic route might resemble methodologies in , where catalysts like A-FGO enhance reaction efficiency under green chemistry conditions. Yield optimization and purity (e.g., 94% in ) are critical benchmarks .

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